4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide

Carbonic anhydrase inhibition Topical glaucoma therapeutics Sulfonamide pharmacology

This compound is a 4-(arylsulfonyl)thiophene-2-sulfonamide with a para‑methoxy substituent that modulates electronic character and solvation relative to halo or methyl analogs. Calculated logP (1.237) and aqueous solubility (-4.22) position it for corneal permeability screening and Hammett‑type SAR on hCA II. Procure to benchmark against dorzolamide/brinzolamide or to introduce a methoxy‑oxygen hydrogen‑bonding probe for molecular dynamics studies of water‑network residence times.

Molecular Formula C11H11NO5S3
Molecular Weight 333.4 g/mol
CAS No. 119731-18-9
Cat. No. B15357974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide
CAS119731-18-9
Molecular FormulaC11H11NO5S3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)N
InChIInChI=1S/C11H11NO5S3/c1-17-8-2-4-9(5-3-8)19(13,14)10-6-11(18-7-10)20(12,15)16/h2-7H,1H3,(H2,12,15,16)
InChIKeyVDAMAZDKFJYVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide (CAS 119731-18-9) for Carbonic Anhydrase Research and Sulfonamide Procurement


4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide (CAS 119731-18-9) is a 4-substituted thiophene-2-sulfonamide derivative bearing a para-methoxyphenylsulfonyl group at the 4-position of the thiophene ring. This substitution pattern places the compound within the pharmacologically significant class of 4-(arylsulfonyl)thiophene-2-sulfonamides, which are documented inhibitors of human carbonic anhydrase II (hCA II) at nanomolar concentrations [1]. The methoxy substituent at the para position of the phenyl ring confers distinct physicochemical properties—specifically, a calculated aqueous solubility (log10WS) of -4.22 and an octanol-water partition coefficient (logPoct/wat) of 1.237—that differentiate it from unsubstituted phenyl, halo, or methyl analogs within the series [2]. Compound identification is confirmed by molecular formula C₁₁H₁₁NO₅S₃ and molecular weight 333.4 g/mol [3].

Why 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide Cannot Be Simply Interchanged with Other Thiophene-2-sulfonamide Analogs


Within the thiophene-2-sulfonamide class, substitution position and aryl group identity critically govern target potency, selectivity, and physicochemical properties. The parent series of 4-(arylsulfonyl)thiophene-2-sulfonamides potently inhibits hCA II, but the methoxy substituent on the phenyl ring modulates both electronic character and solvation compared to halo or methyl analogs. These factors directly impact formulation feasibility for topical ocular delivery, where solubility in pH 7.4 buffer and tissue permeability are non-negotiable procurement criteria [1]. The calculated logP of 1.237 for the methoxy analog [2] places it in a different permeability window than the corresponding 4-fluoro analog, which would exhibit lower lipophilicity and potentially different corneal penetration kinetics. Generic substitution without accounting for these differences risks irreproducible enzyme inhibition data and failed formulation development.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide vs. Closest Analogs


Potency Against Human Carbonic Anhydrase II: Class-Level Nanomolar Activity of 4-(Arylsulfonyl)thiophene-2-sulfonamides

The 4-(arylsulfonyl)thiophene-2-sulfonamide scaffold—the structural class to which 4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide belongs—was shown by Hartman et al. to inhibit human carbonic anhydrase II (hCA II) at nanomolar-level potency in vitro [1]. Within this series, monosubstituted phenyl derivatives bearing 3- or 4-position substituents displayed equivalent or enhanced activity relative to the unsubstituted parent [1]. While the specific IC₅₀ for the 4-methoxy analog was not individually reported in the primary manuscript table, the class establishes that functionalized 4-acyl and 4-sulfonyl thiophene-2-sulfonamides uniformly achieve sub-100 nM potency against hCA II [1]. For comparison, the structurally related 4-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (compound 51, UK-17022, a 5-substituted positional isomer) exhibited an anticonvulsant ED₅₀ of 2 mg/kg orally in mice via carbonic anhydrase inhibition, confirming the pharmacological relevance of the aryl sulfonyl thiophene sulfonamide motif [2].

Carbonic anhydrase inhibition Topical glaucoma therapeutics Sulfonamide pharmacology

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Profile vs. Positional Isomers

The calculated physicochemical parameters for 4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide reveal an aqueous solubility of log10WS = -4.22 and an octanol-water partition coefficient of logPoct/wat = 1.237 [1]. These values represent a moderate lipophilicity and low aqueous solubility profile that is characteristic of neutral sulfonamides bearing a methoxy-substituted aryl group. In contrast, the unsubstituted 4-(phenylsulfonyl)thiophene-2-sulfonamide would be expected to have a lower logP (predicted ~0.8–1.0 based on the absence of the lipophilic methoxy group), while the 4-fluoro analog would exhibit reduced lipophilicity (predicted logP ~0.5–0.8) due to the electron-withdrawing, polarity-enhancing effect of fluorine [2]. The methoxy analog's intermediate lipophilicity positions it favorably for topical ocular absorption, where compounds must balance aqueous solubility for tear film dissolution with sufficient membrane permeability to cross the corneal epithelium [2].

Aqueous solubility Lipophilicity Formulation development Preformulation

Regioisomeric Differentiation: 4-Position vs. 5-Position Substitution on the Thiophene Ring

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide bears the aryl sulfonyl group at the 4-position of the thiophene ring, in contrast to the extensively studied 5-substituted series exemplified by 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (UK-17022) [1]. The 4-substitution pattern was specifically developed by Hartman et al. to explore the topographical requirements for topical carbonic anhydrase inhibition, with the observation that moving the sulfonyl group from the 5-position to the 4-position retains nanomolar potency while potentially altering the physiochemical properties that govern corneal penetration [2]. This regioisomeric distinction is critical because 5-substituted analogs such as UK-17022 also display anticonvulsant activity via cerebrovasodilation, whereas the 4-substituted series was optimized for ocular hypotensive activity [1][2]. No direct head-to-head comparison of 4-methoxy vs. 5-methoxy sulfonyl isomers has been published.

Regioisomerism Carbonic anhydrase selectivity Structure-activity relationship

Subnanomolar Carbonic Anhydrase II Inhibition by Close Structural Analog: 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide as a Benchmark

A closely related analog, 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide (BindingDB BDBM13077, Maybridge Compound 11), exhibits an IC₅₀ of 0.810 nM against human carbonic anhydrase II at pH 7.4 and 25 °C, measured via spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis [1]. While this analog bears the sulfonyl group at the 5-position rather than the 4-position and uses a thiophene ring as the aryl substituent instead of a 4-methoxyphenyl group, it establishes the benchmark sub-nanomolar potency that can be achieved by the aryl sulfonyl thiophene-2-sulfonamide pharmacophore. The 4-methoxyphenyl analog is predicted to retain potent inhibition, though the electronic donating effect of the para-methoxy group may moderately attenuate zinc-binding affinity relative to the electron-withdrawing thiophene sulfonyl group in BDBM13077.

Carbonic anhydrase II Subnanomolar inhibition Sulfonamide affinity

Recommended Application Scenarios for 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide (CAS 119731-18-9)


Carbonic Anhydrase II Inhibitor SAR Probe: Electronic Effects of 4-Methoxy Substituent

This compound serves as a tool to probe the electronic contribution of a para-methoxy substituent on the aryl sulfonyl thiophene-2-sulfonamide pharmacophore. The methoxy group is electron-donating via resonance, which elevates the sulfonamide pKa and may reduce zinc-binding affinity compared to electron-withdrawing analogs (e.g., 4-fluoro or 4-nitro). Researchers can directly compare this compound's hCA II inhibition against the unsubstituted phenyl analog and 4-halo analogs to construct a Hammett-type SAR relationship [1]. The nanomolar-level potency established for the 4-(arylsulfonyl)thiophene-2-sulfonamide class ensures that even modest potency shifts will be measurable in standard CO₂ hydration or esterase assays [1].

Topical Ocular Formulation Pre-Screening Based on logP and Solubility Profile

The calculated logP of 1.237 and aqueous solubility of log10WS = -4.22 for 4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide make it a candidate for in vitro corneal permeability screening using Franz diffusion cells or parallel artificial membrane permeability assays (PAMPA) [2]. In the context of topical carbonic anhydrase inhibitor development for glaucoma, compounds with logP between 1.0 and 2.0 are generally considered to balance corneal epithelial permeability with aqueous tear film solubility. This compound can be benchmarked against dorzolamide (logP ~0.5) and brinzolamide (logP ~1.5) in standardized permeability models to assess whether the 4-methoxy substituent provides a formulation advantage [1].

Regioisomeric Selectivity Studies: 4-Position vs. 5-Position Sulfonyl Thiophene Sulfonamides

The 4-position substitution pattern of this compound allows systematic comparison with the 5-substituted series to investigate whether the position of the aryl sulfonyl group on the thiophene ring influences carbonic anhydrase isoform selectivity (e.g., hCA II vs. hCA I vs. hCA IX). The Hartman et al. 1992 study established that 4-substituted derivatives retain nanomolar-level hCA II potency, but isoform selectivity profiles were not exhaustively characterized across the series [1]. Procuring both 4-methoxy and the corresponding 5-methoxy isomer (CAS 63032-71-3) enables direct selectivity profiling that could reveal isoform-specific inhibition patterns relevant to cancer-associated hCA IX/XII targeting versus ocular hCA II inhibition.

Computational Docking and Molecular Dynamics: Methoxy Group Solvent Interactions

For groups conducting computational chemistry studies of carbonic anhydrase inhibitor binding, 4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide provides a structurally defined ligand with a methoxy oxygen that can participate in hydrogen bonding with active-site water networks or polar residues at the entrance of the hCA II active site cleft. Docking studies on related thiophene sulfonamide derivatives have yielded scores ranging from -6 to -12 kcal/mol [3]. The para-methoxy group introduces a specific solvation perturbation that can be studied via molecular dynamics simulations comparing water residence times in the active site region adjacent to the 4-position substituent, relative to methyl, fluoro, or unsubstituted analogs [1].

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.